7,7-dimethyl-2-phenyl-4-[4-(propan-2-yl)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
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Overview
Description
3-HYDROXY-7,7-DIMETHYL-2-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE is a complex organic compound belonging to the pyrazoloquinoline family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring, with various substituents that contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-7,7-DIMETHYL-2-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of a substituted aniline with a diketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-7,7-DIMETHYL-2-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a quinone derivative, while reduction may produce a dihydro derivative with different pharmacological properties .
Scientific Research Applications
3-HYDROXY-7,7-DIMETHYL-2-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-HYDROXY-7,7-DIMETHYL-2-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their substituents and biological activities.
Indole Derivatives: Indole-based compounds have similar aromatic structures and are known for their diverse biological activities.
Uniqueness
The uniqueness of 3-HYDROXY-7,7-DIMETHYL-2-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-2H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE lies in its specific combination of substituents and the resulting chemical properties. This compound exhibits unique electronic and steric effects that contribute to its distinct reactivity and biological activity .
Properties
Molecular Formula |
C27H29N3O2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
7,7-dimethyl-2-phenyl-4-(4-propan-2-ylphenyl)-4,6,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C27H29N3O2/c1-16(2)17-10-12-18(13-11-17)22-23-20(14-27(3,4)15-21(23)31)28-25-24(22)26(32)30(29-25)19-8-6-5-7-9-19/h5-13,16,22,28-29H,14-15H2,1-4H3 |
InChI Key |
BOWWLZSRFBIMJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)N(N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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